molecular formula C11H13N5O B6957966 N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide

N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide

Cat. No.: B6957966
M. Wt: 231.25 g/mol
InChI Key: RCPNPLUBZLDCRW-UHFFFAOYSA-N
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Description

N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyridazine rings

Properties

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-10(8(2)16(3)15-7)14-11(17)9-4-5-12-13-6-9/h4-6H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPNPLUBZLDCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1,3,5-trimethylpyrazole, which is then reacted with a pyridazine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while reduction could lead to the formation of reduced derivatives with altered functional groups .

Scientific Research Applications

N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,5-trimethylpyrazol-4-yl)methyl-1H-indazole-3-carboxamide
  • N-(1,3,5-trimethylpyrazol-4-yl)-1H-indole-3-carboxamide

Uniqueness

N-(1,3,5-trimethylpyrazol-4-yl)pyridazine-4-carboxamide is unique due to the combination of pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

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